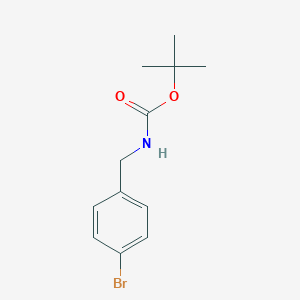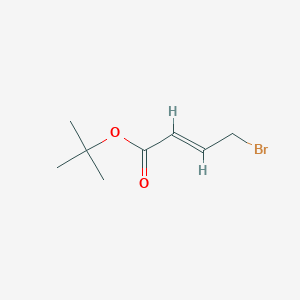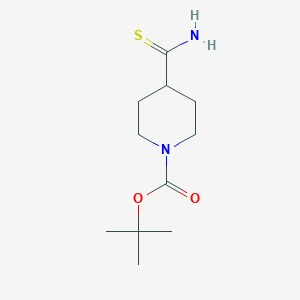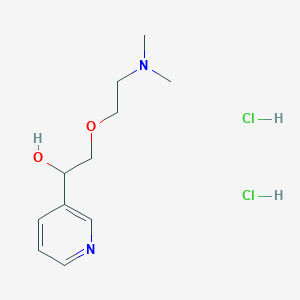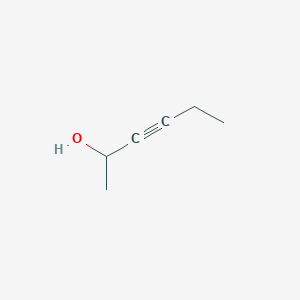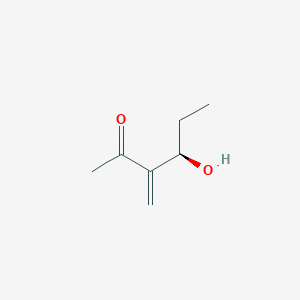
(R)-3-Methylene-4-hydroxy-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Methylene-4-hydroxy-2-hexanone is a chemical compound that belongs to the family of ketones. It is also known as (R)-MHOH and is commonly used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism Of Action
The exact mechanism of action of (R)-3-Methylene-4-hydroxy-2-hexanone is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products.
Biochemical And Physiological Effects
(R)-3-Methylene-4-hydroxy-2-hexanone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
The main advantage of using (R)-3-Methylene-4-hydroxy-2-hexanone in lab experiments is its high enantiomeric purity, which makes it useful in the synthesis of chiral compounds. However, its main limitation is its high cost, which makes it less accessible to researchers.
Future Directions
There are several future directions for the research on (R)-3-Methylene-4-hydroxy-2-hexanone. Some of these include:
1. Studying its potential use as a chiral building block in the synthesis of various natural products.
2. Investigating its potential applications in the pharmaceutical and agrochemical industries.
3. Developing new and more efficient methods for the synthesis of (R)-3-Methylene-4-hydroxy-2-hexanone.
4. Studying its potential use as a chiral auxiliary in various reactions.
In conclusion, (R)-3-Methylene-4-hydroxy-2-hexanone is a unique and useful compound that has potential applications in various scientific research fields. Its high enantiomeric purity makes it useful in the synthesis of chiral compounds, and it has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(R)-3-Methylene-4-hydroxy-2-hexanone can be synthesized using various methods. One of the most commonly used methods is the asymmetric synthesis method, which involves the use of chiral catalysts. This method is preferred as it results in high yields and high enantiomeric purity.
Scientific Research Applications
(R)-3-Methylene-4-hydroxy-2-hexanone has been extensively studied for its potential applications in various scientific research fields. It has been found to be useful in the synthesis of various chiral compounds, which have potential applications in the pharmaceutical and agrochemical industries. This compound has also been studied for its potential use as a chiral building block in the synthesis of various natural products.
properties
CAS RN |
136378-00-2 |
|---|---|
Product Name |
(R)-3-Methylene-4-hydroxy-2-hexanone |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4R)-4-hydroxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m1/s1 |
InChI Key |
QJDSREBWOROHEM-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=C)C(=O)C)O |
SMILES |
CCC(C(=C)C(=O)C)O |
Canonical SMILES |
CCC(C(=C)C(=O)C)O |
synonyms |
2-Hexanone, 4-hydroxy-3-methylene-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




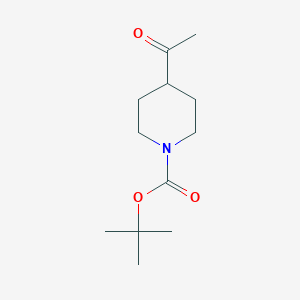
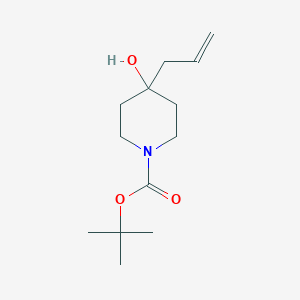
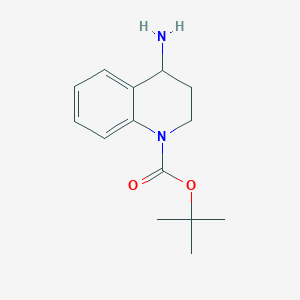
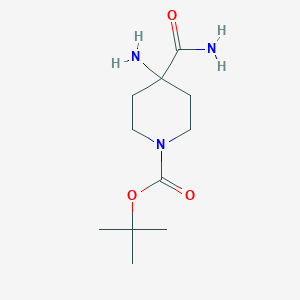
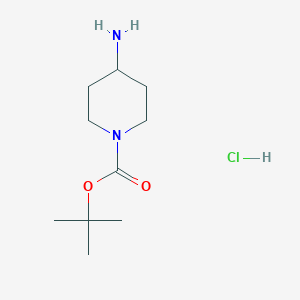
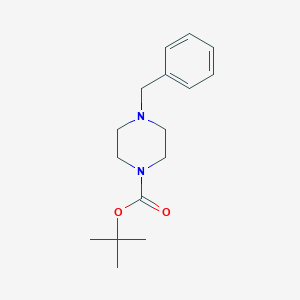
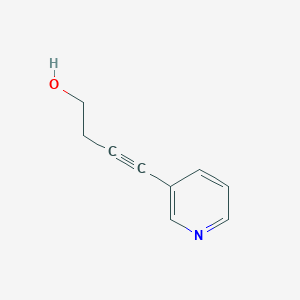
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
